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DHX36 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers conducting Western blot experiments targeting the DEAH-

Box Helicase 36 (DHX36).

Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of DHX36?

A1: DHX36 has multiple isoforms, with expected molecular weights of approximately 111.5

kDa, 113.2 kDa, and 114.7 kDa.[1] The presence of multiple bands in this range on your

Western blot may correspond to these different isoforms.

Q2: Which cell lines can be used as a positive control for DHX36 expression?

A2: Several human cell lines are reported to express DHX36 and can serve as positive

controls. These include 293T, A431, HeLa, and HepG2 cells.[2]

Q3: I am not getting any signal for DHX36. What are the possible causes and solutions?

A3: A lack of signal can arise from several factors:

Inefficient Protein Extraction: DHX36 is localized in the nucleus and cytoplasm. Ensure you

are using a lysis buffer capable of efficiently extracting proteins from these compartments.
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RIPA buffer is a commonly recommended choice.

Low Protein Abundance: The expression level of DHX36 may be low in your specific sample.

Try increasing the amount of protein loaded onto the gel. A general starting point is 30 µg of

total protein lysate.

Antibody Issues: Verify that your primary antibody is validated for Western blotting and used

at the recommended dilution. Also, ensure your secondary antibody is compatible with the

primary antibody's host species and is not expired.

Inefficient Transfer: Confirm that the protein transfer from the gel to the membrane was

successful. You can visualize total protein on the membrane using a Ponceau S stain before

blocking.

Protein Degradation: DHX36 can be subject to degradation. Always prepare lysates on ice

and add protease inhibitors to your lysis buffer.

Q4: I am observing multiple bands on my blot. What could be the reason?

A4: The presence of multiple bands could be due to:

DHX36 Isoforms: As mentioned, DHX36 has several known isoforms of slightly different

molecular weights.[1]

Protein Degradation: If you observe bands at a lower molecular weight than expected, it

could indicate degradation of the DHX36 protein. Ensure proper sample handling with

protease inhibitors.

Non-specific Antibody Binding: The primary or secondary antibodies may be cross-reacting

with other proteins. Optimize your antibody concentrations and ensure adequate blocking

and washing steps.

Q5: The background on my blot is very high. How can I reduce it?

A5: High background can obscure your signal. To reduce it:

Optimize Blocking: Ensure you are using an appropriate blocking agent (e.g., 5% non-fat

milk or BSA in TBST) and that the blocking time is sufficient (typically 1 hour at room
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temperature or overnight at 4°C).

Adjust Antibody Concentrations: High antibody concentrations can lead to non-specific

binding. Try titrating your primary and secondary antibody dilutions.

Increase Washing Steps: Thorough washing after primary and secondary antibody

incubations is crucial for removing unbound antibodies. Increase the duration and number of

washes with TBST.

Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and dilutions

for DHX36 Western blot experiments. Note that optimal conditions may vary depending on the

specific antibody, sample type, and experimental setup.

Table 1: Recommended Primary Antibody Dilutions for DHX36

Antibody Vendor Catalog Number Type
Recommended
Dilution

Novus Biologicals NBP1-84286 Rabbit Polyclonal 0.04-0.4 µg/ml

Proteintech 13159-1-AP Rabbit Polyclonal 1:500 - 1:1000

GeneTex GTX131179 Rabbit Polyclonal 1:1000

Sigma-Aldrich HPA035399 Rabbit Polyclonal 0.04-0.4 µg/mL

Abcam ab70269 Rabbit Polyclonal 1:5000

Table 2: General Recommendations for DHX36 Western Blot

Parameter Recommendation

Lysis Buffer RIPA buffer (for whole-cell or nuclear extracts)

Protein Loading 20-50 µg of total cell lysate

Positive Control Lysates from 293T, A431, HeLa, or HepG2 cells
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Experimental Protocols
Detailed DHX36 Western Blot Protocol
This protocol provides a step-by-step guide for performing a Western blot to detect DHX36.

1. Sample Preparation (Cell Lysate)

Wash cultured cells with ice-cold PBS.

Aspirate PBS and add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 12,000 x g for 15 minutes at 4°C.

Transfer the supernatant (protein lysate) to a new tube.

Determine the protein concentration using a BCA or Bradford assay.

Add 4X Laemmli sample buffer to the desired amount of protein (e.g., 30 µg) and boil at

95°C for 5 minutes.

2. SDS-PAGE

Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE

gel (a gradient gel, e.g., 4-15%, is suitable for the size of DHX36).

Run the gel according to the manufacturer's instructions until the dye front reaches the

bottom.

3. Protein Transfer

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a

wet or semi-dry transfer system.
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After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein

and confirm transfer efficiency. Destain with TBST.

4. Immunodetection

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at

room temperature with gentle agitation.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against

DHX36, diluted in the blocking buffer, overnight at 4°C with gentle agitation. Refer to Table 1

for recommended starting dilutions.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary

antibody (e.g., anti-rabbit IgG), diluted in blocking buffer, for 1 hour at room temperature.

Washing: Wash the membrane three times for 10 minutes each with TBST.

5. Detection

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to

the manufacturer's instructions.

Capture the chemiluminescent signal using a digital imager or X-ray film.
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Caption: Experimental workflow for DHX36 Western blotting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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